molecular formula C13H11N5O2 B7817047 methyl 5-amino-1-(quinolin-8-yl)-1H-1,2,3-triazole-4-carboxylate CAS No. 948007-71-4

methyl 5-amino-1-(quinolin-8-yl)-1H-1,2,3-triazole-4-carboxylate

Cat. No.: B7817047
CAS No.: 948007-71-4
M. Wt: 269.26 g/mol
InChI Key: HIPSCJYFOIOBRC-UHFFFAOYSA-N
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Description

Methyl 5-amino-1-(8-quinolyl)-1H-1,2,3-triazole-4-carboxylate is a complex organic compound that features a quinoline moiety fused with a triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-amino-1-(quinolin-8-yl)-1H-1,2,3-triazole-4-carboxylate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting with 8-aminoquinoline, the compound can be synthesized through a series of reactions involving nitration, reduction, and cyclization with azide compounds .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-amino-1-(8-quinolyl)-1H-1,2,3-triazole-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as palladium on carbon, and nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures and the use of solvents like methanol or dichloromethane .

Major Products Formed

Major products from these reactions include various substituted quinoline and triazole derivatives, which can be further utilized in different chemical syntheses .

Scientific Research Applications

Methyl 5-amino-1-(8-quinolyl)-1H-1,2,3-triazole-4-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 5-amino-1-(quinolin-8-yl)-1H-1,2,3-triazole-4-carboxylate involves its interaction with specific molecular targets. The quinoline moiety can intercalate with DNA, while the triazole ring can interact with enzymes or receptors, leading to various biological effects. These interactions can disrupt cellular processes, making the compound useful in medicinal applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 5-amino-1-(8-quinolyl)-1H-1,2,3-triazole-4-carboxylate is unique due to its combination of a quinoline and triazole ring, which imparts distinct chemical and biological properties. This makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

methyl 5-amino-1-quinolin-8-yltriazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N5O2/c1-20-13(19)11-12(14)18(17-16-11)9-6-2-4-8-5-3-7-15-10(8)9/h2-7H,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIPSCJYFOIOBRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(N(N=N1)C2=CC=CC3=C2N=CC=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601174634
Record name Methyl 5-amino-1-(8-quinolinyl)-1H-1,2,3-triazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601174634
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

948007-71-4
Record name Methyl 5-amino-1-(8-quinolinyl)-1H-1,2,3-triazole-4-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=948007-71-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 5-amino-1-(8-quinolinyl)-1H-1,2,3-triazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601174634
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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